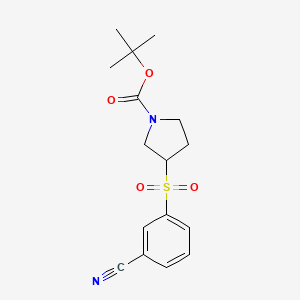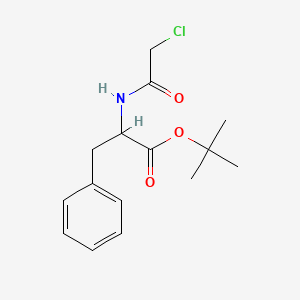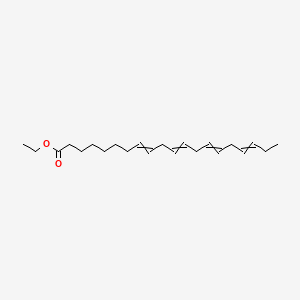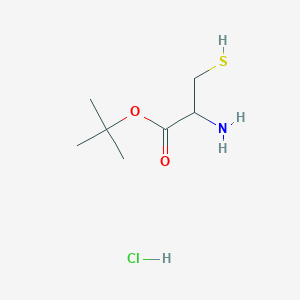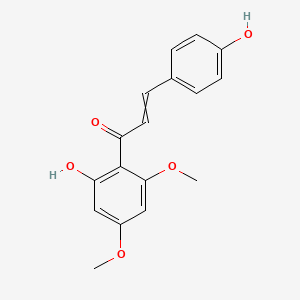
5,8-dimethoxy-3,4-dihydronaphthalene-2-Carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₄O₃. It is a derivative of naphthalene, featuring methoxy groups at the 5 and 8 positions, and a carbaldehyde group at the 2 position. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxide to the corresponding dihydronaphthalene . This reaction typically requires specific conditions, such as the presence of a base like triethylamine and a solvent like ethyl acetate.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 5,8-Dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 5,8-Dimethoxy-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its derivatives has shown potential anticancer activity.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,8-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. Additionally, its methoxy groups can participate in electron-donating interactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Dimethoxy-1,4-dihydronaphthalene: Lacks the aldehyde group, making it less reactive in certain types of reactions.
5,8-Dimethoxy-3,4-dihydro-2-naphthalenecarboxylic acid: An oxidized form of the compound with different reactivity.
2-Acetyl-5,8-dimethoxy-3,4-dihydronaphthalene: A related compound used as an intermediate in the synthesis of anticancer agents.
Uniqueness
5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
79060-58-5 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5,8-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H14O3/c1-15-12-5-6-13(16-2)11-7-9(8-14)3-4-10(11)12/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
TZFRHNWIPYFRPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCC(=CC2=C(C=C1)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


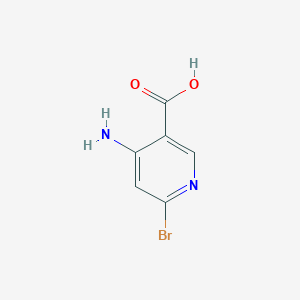
![4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12437132.png)
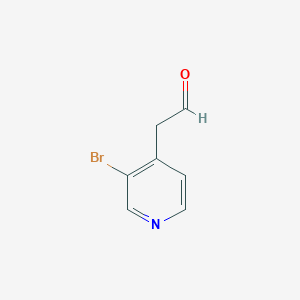

![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)
![1-[4-(2-Methylpropoxy)phenyl]ethanamine; acetic acid](/img/structure/B12437144.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)
